4-[4-(1-Benzothiophen-3-yl)phenyl]but-3-en-2-one
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Overview
Description
4-[4-(1-Benzothiophen-3-yl)phenyl]but-3-en-2-one is a compound that belongs to the class of benzothiophenes, which are heterocyclic compounds containing a benzene ring fused to a thiophene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(1-Benzothiophen-3-yl)phenyl]but-3-en-2-one typically involves the reaction of 1-benzothiophene-3-carboxaldehyde with 4-bromobenzyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
4-[4-(1-Benzothiophen-3-yl)phenyl]but-3-en-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzothiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or amines .
Scientific Research Applications
4-[4-(1-Benzothiophen-3-yl)phenyl]but-3-en-2-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 4-[4-(1-Benzothiophen-3-yl)phenyl]but-3-en-2-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways are still under investigation .
Comparison with Similar Compounds
Similar Compounds
- 1-Benzothiophene-3-carboxaldehyde
- 4-Bromobenzyl bromide
- Thiophene derivatives
Uniqueness
4-[4-(1-Benzothiophen-3-yl)phenyl]but-3-en-2-one is unique due to its specific structure, which combines a benzothiophene ring with a phenylbutenone moiety. This unique structure imparts distinct chemical and biological properties that differentiate it from other similar compounds .
Properties
CAS No. |
923037-41-6 |
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Molecular Formula |
C18H14OS |
Molecular Weight |
278.4 g/mol |
IUPAC Name |
4-[4-(1-benzothiophen-3-yl)phenyl]but-3-en-2-one |
InChI |
InChI=1S/C18H14OS/c1-13(19)6-7-14-8-10-15(11-9-14)17-12-20-18-5-3-2-4-16(17)18/h2-12H,1H3 |
InChI Key |
VQPNHVQOXIPVGK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C=CC1=CC=C(C=C1)C2=CSC3=CC=CC=C32 |
Origin of Product |
United States |
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